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Compound Name: lopamidol Impurity (Desdiiodo lopamidol)

Cat. No.: B602082

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used in the impurity profiling of lopam
the purity and safety of lopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, is critical for patient safety and regulatory co
document outlines methods for the identification, quantification, and characterization of process-related impurities, degradation products, and residua

Introduction to lopamidol and its Impurities

lopamidol (N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]lamino]-2,4,6-triiodo-1,3-benzenedicarboxamide) is a complex
impurities can arise from its multi-step synthesis, degradation, or storage.[2] Regulatory bodies like the ICH, USP, and EP mandate strict control over

(2]
Types of Impurities:

» Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions. Examples include 5-Amii
acid and 5-nitroisophthalic acid.[3]

« Degradation Impurities: These are formed due to the degradation of the lopamidol molecule under the influence of light, heat, humidity, acid, or bas
Photodegradation, for instance, can lead to deiodination and hydroxylation.[4]

+ Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.
Alist of known lopamidol impurities is provided in the table below.

Table 1: Common lopamidol Impurities

Impurity Name Molecular Formula Molecular Weight ( g/mol )
lopamidol Impurity A C14H18l3N306 705.02
lopamidol Impurity B (Desmethyl lopamidol) C16H2013N30s 763.06
lopamidol Impurity C C16H2013N307 747.06
lopamidol Impurity D C14H1s13N207 703.99
lopamidol Impurity E C19H2413N309 819.12
lopamidol Impurity F Ci6H2013N306 731.06
lopamidol Impurity G C17H2213N30s 777.09
lopamidol Impurity J C16H2013N307 747.06

Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the prima
the separation and quantification of non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification anc
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elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for the analysis of residual solvents.
General analytical workflow for lopamidol impurity profiling.

Experimental Protocols
HPLC Method for Quantification of lopamidol and its Impurities

This method is designed for the separation and quantification of known lopamidol impurities in the bulk drug substance.

3.1.1. Chromatographic Conditions

Parameter Condition

Column C18, 250 mm x 4.6 mm, 10 pm
Mobile Phase Water:Methanol (Gradient)
Gradient Program Time (min)

0

25

30

31

40

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection UV at 240 nm

Injection Volume 20 uL

3.1.2. Sample Preparation

« Standard Solution: Accurately weigh and dissolve lopamidol and its known impurity reference standards in the mobile phase (initial conditions) to o
concentration of approximately 10 pg/mL for each.

» Test Solution: Accurately weigh and dissolve approximately 25 mg of the lopamidol sample in 25 mL of the mobile phase (initial conditions).

3.1.3. System Suitability

Parameter Acceptance Criteria
Tailing Factor (for lopamidol peak) <2.0

Theoretical Plates (for lopamidol peak) > 2000

Resolution (between lopamidol and nearest eluting impurity) 215

%RSD for replicate injections of standard <2.0%

3.1.4. Quantitative Data (lllustrative)

The following table presents typical validation parameters for an HPLC method for lopamidol impurity profiling. Actual values must be determined dur
validation.
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Impurity Retention Time (min) LOD (ug/mL) LOQ (pg/mL) Linearity (r?)
Impurity A 8.5 0.05 0.15 >0.999
Impurity B 12.2 0.04 0.12 >0.999
Impurity C 15.8 0.06 0.18 >0.998
lopamidol 18.3 - - -

Impurity D 21.1 0.05 0.15 >0.999

graph "HPLC Workflow" {

layout=dot;

rankdir=TB;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolo
edge [fontname="Arial", fontsize=9, color="#5F6368"1];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];
"Prepare Solutions" [label="Prepare Standard and\nTest Solutions"];

"Setup HPLC" [label="Set Up HPLC System\n(Column, Mobile Phase, etc.)"];

"Equilibrate" [label="Equilibrate System"];

"Inject Standard" [label="Inject Standard Solution\n(System Suitability)"];

"Check Suitability" [shape=diamond, label="System Suitability\nPass?"];

"Inject Sample" [label="Inject Test Solution"];

"Analyze Data" [label="Acquire and Analyze Data"l];

"Report" [label="Generate Report"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prepare_Solutions";

"Prepare Solutions" -> "Setup HPLC";

"Setup HPLC" -> "Equilibrate";

"Equilibrate" -> "Inject Standard";

"Inject Standard" -> "Check Suitability";

"Check Suitability" -> "Inject Sample" [label="Yes"];
"Check Suitability" -> "Setup HPLC" [label="No"];
"Inject Sample" -> "Analyze Data";

"Analyze Data" -> "Report";

"Report" -> "End";

}

Workflow for HPLC analysis of lopamidol impurities.

LC-MS/MS Method for Identification of lopamidol Impurities

This method is used for the structural elucidation of known and unknown impurities, particularly those generated during forced degradation studies.

3.2.1. Chromatographic and Mass Spectrometric Conditions
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Parameter Condition
LC System UPLC/UHPLC system
Column C18, 100 mm x 2.1 mm, 1.7 um

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Gradient Program

Optimized for separation of degradation products

Flow Rate

0.3 mL/min

Column Temperature

40°C

Mass Spectrometer

Q-TOF or Orbitrap

lonization Mode

ESI Positive and Negative

Scan Mode

Full Scan MS and MS/MS (Data-Dependent Acquisition)

Collision Energy

Ramped for fragmentation

3.2.2. Sample Preparation

Samples from forced degradation studies are diluted with the mobile phase (initial conditions) to an appropriate concentration for LC-MS analysis.

GC-MS Headspace Method for Residual Solvents

This method is for the determination of residual solvents in the lopamidol active pharmaceutical ingredient (API).

3.3.1. GC-MS and Headspace Conditions

Parameter Condition

GC System Gas Chromatograph with Mass Spectrometer
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 pm
Carrier Gas Helium

Oven Program

40°C (5 min), then 10°C/min to 240°C (5 min)

Injector Temperature 250°C
MS Transfer Line 250°C
lon Source Temp 230°C
Headspace Sampler

Vial Equilibration Temp 80°C
Vial Equilibration Time 20 min

Injection Volume

1 mL of headspace

3.3.2. Sample Preparation

« Standard Solution: Prepare a stock solution of relevant residual solvents in a suitable solvent (e.g., DMSO). Dilute to the required concentration for

o Test Solution: Accurately weigh about 100 mg of lopamidol into a headspace vial and add 1 mL of diluent.

3.3.3. Quantitative Data (lllustrative)
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Solvent Class Limit (ppm) LOD (ppm) LOQ (ppm)
Methanol 2 3000 10 30

Acetone 3 5000 15 45
Isopropanol 3 5000 10 30
Dichloromethane 2 600 5 15

Toluene 2 890 2 6

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation proc
form under various stress conditions.

4.1. Protocol for Forced Degradation

Prepare solutions of lopamidol (typically 1 mg/mL) and subject them to the following stress conditions:

» Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

« Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

» Oxidative Degradation: 3% H202 at room temperature for 24 hours.

o Thermal Degradation: Heat solid drug at 105°C for 48 hours.

» Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

Samples should be analyzed by the validated HPLC and LC-MS methods to identify and quantify the degradation products.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering ress uast

scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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